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Gold;rubidium

Cat. No.: B14714857
CAS No.: 12512-22-0
M. Wt: 282.434 g/mol
InChI Key: CISPJLJGAIWZBZ-UHFFFAOYSA-N
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Description

Historical Context of Alkali Aurides Research

The investigation into compounds containing the auride anion (Au⁻) has a rich history. The first evidence for an alkali auride dates back to 1937 with the synthesis of cesium auride (CsAu) from the equimolar mixing of cesium and gold. uwaterloo.ca Initially, the nature of this transparent yellow product was unclear, but in 1959, it was confirmed to be an ionic compound, Cs⁺Au⁻, rather than a simple alloy. uwaterloo.ca This discovery was groundbreaking, as it demonstrated that gold, a quintessential metal, could form a stable negative ion.

Following the characterization of CsAu, research expanded to include other alkali metals. The binary aurides RbAu and CsAu have been known for approximately half a century. wiley-vch.de The study of these compounds, often conducted in liquid ammonia (B1221849) solutions, revealed that gold could act as a pseudohalogen, having an electron affinity comparable to that of iodine. wikipedia.orgacs.org The synthesis of tetramethylammonium (B1211777) auride, the first auride with an organic cation, was achieved through ion exchange in liquid ammonia, highlighting the versatility of this solvent in auride chemistry. mpg.de More recently, the field has expanded to include more complex ternary auride oxides, such as M₃AuO (where M = K, Rb, Cs), and auride-aurates. wiley-vch.deresearchgate.net

Significance of Intermetallic Compounds in Materials Science

Intermetallic compounds, which are solid-state compounds formed between two or more metallic elements with an ordered crystal structure, represent a significant class of materials with diverse applications. wikipedia.orgnumberanalytics.com Unlike alloys, they often have a fixed stoichiometric ratio. collegedunia.com Their unique combination of metallic, covalent, and sometimes ionic bonding gives rise to a range of desirable properties. vedantu.comtandfonline.com

Intermetallics are noted for their:

High-temperature strength and stability : This makes them suitable for applications in aerospace, such as in turbine blades and engine components. numberanalytics.comopenaccessjournals.com

Hardness and corrosion resistance : These properties are valuable for protective coatings and applications in harsh chemical environments. openaccessjournals.comnumberanalytics.com

Unique magnetic and electronic properties : Rare earth-based intermetallics are crucial for powerful permanent magnets, while others are used in electronics as soldering materials and superconductors. wikipedia.orgvedantu.comopenaccessjournals.com

Despite their advantageous properties, the inherent brittleness of many intermetallics at room temperature can limit their structural applications. openaccessjournals.comnumberanalytics.com Nevertheless, the ability to fine-tune their properties by selecting constituent elements makes them a vibrant area of materials research. tandfonline.com The study of gold-rubidium systems contributes to this field by providing examples of intermetallics with semiconductor-like properties, a rarity among compounds formed exclusively from metallic elements. aps.org

Overview of Gold's Relativistic Chemistry in Auride Formation

The ability of gold to form the Au⁻ anion is a direct consequence of relativistic effects. mpg.decore.ac.uk For heavy elements like gold, electrons in inner orbitals move at speeds approaching the speed of light, leading to a relativistic increase in their mass. youngchemist.comroyalsocietypublishing.orgwikipedia.org This has two major consequences for gold's electronic structure:

Contraction of the 6s orbital : The relativistic effect causes the 6s orbital of gold to contract and become more energetically stable. core.ac.ukroyalsocietypublishing.org This increased stability of the 6s orbital is responsible for gold's high electron affinity (2.31 eV), which is comparable to that of the halogens. youngchemist.comwikipedia.org This high electron affinity explains the ease with which gold can accept an electron to form the stable auride anion, Au⁻. core.ac.ukchemistryviews.org

Expansion of the 5d orbitals : Conversely, the contracted s and p orbitals more effectively shield the 5d orbitals from the nucleus, causing them to expand and become destabilized. core.ac.uk The smaller energy gap between the 5d and 6s orbitals is responsible for gold's characteristic yellow color, as it absorbs blue light. core.ac.ukaps.org

These relativistic effects are so significant that they are considered to be at a maximum for gold within its group in the periodic table. auckland.ac.nz Theoretical calculations that include relativistic effects are essential for accurately predicting the properties of gold-containing molecules and explaining phenomena like the strong bonds observed in auride compounds. core.ac.ukaps.org The formation of rubidium auride is a clear manifestation of this unique, relativistically-driven chemistry. acs.org

Compound Data

The following table summarizes the key compounds mentioned in this article.

Compound NameFormula
Rubidium AurideRbAu
Cesium AurideCsAu
Tetramethylammonium auride(NMe₄)Au
Cesium auride ammoniateCsAu·NH₃
Dicesium rubidium auride oxideCs₂RbAuO
Rubidium Auride OxideRb₃AuO

Interactive Data Table: Properties of Rubidium Auride (RbAu)

This table presents calculated and experimental data for Rubidium Auride.

PropertyValueSource (Index)
Crystal StructureCsCl-type researchgate.net
Space GroupPm-3m researchgate.net
Lattice Constant (a₀) - Calculated (GGA)4.17 Å researchgate.net
Lattice Constant (a₀) - Experimental4.10 Å researchgate.net
Band Gap (Calculated)0.34 eV (Indirect) researchgate.net
CharacterSemiconductor/Metallic Alloy aps.orgaps.org
BondingHighly Polar Intermetallic acs.orgpsu.edu
Rb+ Radius in Crystal1.61 Å chegg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuRb B14714857 Gold;rubidium CAS No. 12512-22-0

Properties

CAS No.

12512-22-0

Molecular Formula

AuRb

Molecular Weight

282.434 g/mol

IUPAC Name

gold;rubidium

InChI

InChI=1S/Au.Rb

InChI Key

CISPJLJGAIWZBZ-UHFFFAOYSA-N

Canonical SMILES

[Rb].[Au]

Origin of Product

United States

Synthesis and Preparation Methodologies for Gold Rubidium Compounds

High-Temperature Solid-State Synthesis

High-temperature solid-state synthesis represents a conventional and effective route for producing thermodynamically stable gold-rubidium intermetallic phases. These methods typically involve the direct reaction of the constituent elements or their precursors at elevated temperatures, often under controlled atmospheres to prevent oxidation and other side reactions.

Reaction of Rubidium Azide (B81097) with Gold Precursors

A notable method for synthesizing gold-rich rubidium intermetallics involves the thermal decomposition of rubidium azide (RbN₃) in the presence of gold. This reaction serves as an in-situ source of highly reactive rubidium metal, which then reacts with the gold precursor. The nitrogen gas generated is conveniently removed from the reaction system. This technique has been successfully employed to produce single crystals of specific gold-rubidium phases.

For instance, the reaction of rubidium azide with gold powder at 450 °C has been used to synthesize silver-colored, brittle single crystals of Rb₂Au₃. Increasing the temperature to 500 °C under similar conditions yields a different stoichiometry, the hitherto unknown compound Rb₃Au₇. In these syntheses, the reactants are typically sealed in an inert container, such as a tantalum ampoule, which is then enclosed in a quartz tube under vacuum to prevent oxidation of the highly reactive rubidium.

Table 1: Synthesis of Gold-Rubidium Intermetallics from Rubidium Azide

Product Precursors Temperature (°C) Key Characteristics
Rb₂Au₃ RbN₃ + Au powder 450 Silver-colored, brittle single crystals; layer structure
Rb₃Au₇ RbN₃ + Au powder 500 Silver-colored, brittle single crystals; 3D gold framework

Preparation of Stoichiometric Gold-Rubidium Intermetallics

The direct reaction between elemental gold and rubidium at high temperatures is the most fundamental method for preparing stoichiometric intermetallic compounds. The Au-Rb phase diagram reveals the existence of several stable compounds, including AuRb and Au₅Rb. scite.ai The synthesis of these phases requires precise control over the stoichiometry of the reactants and the thermal profile of the reaction. uni-muenchen.demdpi.com

The compound AuRb, for example, can be formed by heating a 1:1 molar mixture of gold and rubidium. It exhibits incongruent melting at 498 °C. scite.ai Another well-characterized intermetallic is Au₅Rb, which forms peritectically at 730 °C. scite.ai The synthesis is typically carried out by sealing the stoichiometric amounts of the high-purity metals in a crucible made of a non-reactive material (e.g., tantalum or alumina) under vacuum or an inert atmosphere (like argon) to prevent the highly reactive rubidium from oxidizing. The assembly is then heated in a furnace to the desired reaction temperature, held for a period to ensure homogenization, and then cooled in a controlled manner to obtain the crystalline phase. The formation of these ordered intermetallic compounds is driven by the strong chemical bonding between the electropositive rubidium and the highly electronegative gold. nih.gov

Ammonia-Mediated Synthesis of Auride Compounds

Liquid ammonia (B1221849) is a unique solvent that facilitates the formation and stabilization of the auride anion (Au⁻), a rare example of a metal existing as a monoatomic anion. mpg.deresearchgate.net This medium has been pivotal in the synthesis of a class of ionic gold-rubidium compounds that are inaccessible through conventional high-temperature routes.

Liquid Ammonia Routes for Auride Anions

The dissolution of alkali metals in liquid ammonia generates solvated electrons, which are powerful reducing agents capable of reducing metallic gold to form the auride anion, Au⁻. While the simple binary compound RbAu can be prepared via high-temperature routes, liquid ammonia provides a medium for more complex auride synthesis, including metathesis and crystallization of elaborate structures. researchgate.net

A significant example is the synthesis of compounds where the rubidium cation is sequestered by a complexing agent, which facilitates the crystallization of the auride salt. The compound [Rb( google.comcrown-6)(NH₃)₃]Au•NH₃ was the first complex to demonstrate hydrogen bonding between neutral ammonia molecules as donors and the auride anion as an acceptor. mpg.dewiley-vch.de Its synthesis involves dissolving RbAu and the macrocyclic ether google.comcrown-6 in liquid ammonia. The crown ether encapsulates the Rb⁺ ion, and upon slow evaporation of the ammonia, crystals of the complex salt precipitate. wiley-vch.de Furthermore, ion-exchange resins have been utilized in liquid ammonia to swap cations. For instance, a solution of CsAu in liquid ammonia can be passed through a resin loaded with tetramethylammonium (B1211777) ions to produce tetramethylammonium auride, a method that is, in principle, applicable to rubidium systems. mpg.dewikipedia.org

Ammonothermal Synthesis Techniques in Gold-Rubidium Systems

Ammonothermal synthesis is analogous to the hydrothermal method but uses supercritical ammonia as the solvent, typically at high temperatures (400–650 °C) and pressures (up to 6000 atm). mdpi.commdpi.comscispace.com This technique is primarily used for growing high-quality single crystals, such as GaN. mdpi.com In these processes, mineralizers are added to enhance the solubility of the nutrient material. Alkali metals, including rubidium, can act as basic mineralizers. mdpi.com

While the ammonothermal synthesis of a gold-rubidium compound has not been explicitly detailed, the methodology is highly relevant. Studies on GaN growth have examined rubidium as a mineralizer, noting that it forms a heavy liquid that is fully miscible with liquid ammonia at room temperature. mdpi.com In a hypothetical ammonothermal synthesis of a rubidium auride, a gold source (nutrient) would be placed in a cooler zone of a high-pressure autoclave, and seed crystals would be in a hotter zone. With rubidium metal acting as a mineralizer in supercritical ammonia, gold would dissolve in the cooler zone, likely forming auride species, and be transported via convection to the hotter zone, where it would precipitate on the seed crystals. mdpi.comnih.gov The specific transport mechanism and intermediate species would depend on the precise pressure, temperature, and concentration conditions within the autoclave. mdpi.comnih.gov

Generation of Gold-Rubidium Atomic Vapors and Clusters

The generation of atomic vapors and clusters of gold-rubidium is crucial for applications in atomic physics, such as in atomic clocks and quantum sensors, as well as for fundamental studies of bimetallic clusters. google.comcolorado.edu

Heating a pre-formed gold-rubidium alloy is an effective method for producing a controlled vapor of rubidium atoms. nih.gov This technique is particularly useful in compact vacuum systems where a clean source of alkali metal vapor is required. colorado.edu The phase diagram of the Au-Rb system shows the formation of stable alloys. scite.ai When a gold-rubidium alloy is heated in a vacuum (e.g., to temperatures between 300 °C and 600 °C), the vapor pressure of rubidium is suppressed compared to that of the pure metal. colorado.edunih.gov This allows for a more controlled release of rubidium atoms as the temperature is increased. The presence of the rubidium vapor can be confirmed by observing the fluorescence when excited with a laser at the appropriate wavelength (e.g., 780 nm for rubidium). nih.gov This method has potential as a clean and reloadable rubidium source for cold-atom experiments. colorado.edu Another approach involves coating the inside of a vapor cell with gold nanoparticles, which then absorb rubidium. Subsequent heating, potentially via plasmonic excitation of the gold nanoparticles, can desorb the rubidium atoms to increase the atomic vapor pressure inside the cell. nih.gov

The synthesis of discrete bimetallic gold-rubidium clusters at the molecular level is less documented. However, synthetic strategies used for other bimetallic gold clusters, such as those with gallium or other transition metals, could provide a template. nih.govresearchgate.net These methods often involve the reduction of a gold precursor, such as a gold(I)-phosphine complex, in the presence of a precursor of the second metal. The specific ligands, solvents, and reducing agents are critical for stabilizing the resulting cluster core.

Table 2: Summary of Gold-Rubidium Synthesis Methodologies

Methodology Typical Conditions Products Key Feature
High-Temperature Solid-State 450-730 °C, Vacuum/Inert Intermetallics (e.g., Rb₂Au₃, AuRb, Au₅Rb) Forms thermodynamically stable, ordered alloys.
Ammonia-Mediated Liquid NH₃, Low Temp. Auride Salts (e.g., [Rb( google.comcrown-6)(NH₃)₃]Au•NH₃) Stabilizes the Au⁻ anion for ionic compound formation.
Ammonothermal Supercritical NH₃, High T&P (Potential for) High-quality single crystals Utilizes alkali metals as mineralizers for crystal growth. mdpi.com
Vapor/Cluster Generation Heating alloy in vacuum Atomic Rb vapor, clusters Controlled release of atomic vapor for physics applications. colorado.edunih.gov

Laser Ablation Techniques for Paramagnetic Atom Production

Laser ablation has emerged as a powerful technique for producing atomic vapors of various elements, including gold and rubidium. aps.orgarxiv.orgaps.org This method involves injecting paramagnetic atoms into a high-density buffer gas, which cools and confines the ablated atoms, thereby slowing their transport to the cell walls where they would otherwise condense. arxiv.orgaps.org

In a typical experimental setup, a pulsed laser is directed at a target material (e.g., a gold wire or a bulk rubidium target) located inside a cell filled with a buffer gas like helium, nitrogen, neon, or argon. aps.orgarxiv.orgaps.org The intense laser pulse vaporizes a small amount of the target, creating a plume of atoms that then thermalize with the cold buffer gas. arxiv.orgaps.org This technique has been successfully used to produce atomic vapors of four different paramagnetic species: gold, silver, lithium, and rubidium. aps.orgarxiv.orgaps.org

Researchers have explored a range of experimental conditions, including buffer gas temperatures from 20 K to 295 K and densities from 10¹⁶ cm⁻³ to 2x10¹⁹ cm⁻³. arxiv.orgaps.org For gold and silver, ablation targets are often wires with diameters of 25, 50, and 100 µm, while bulk targets are used for lithium and rubidium. aps.orgarxiv.orgaps.org The ablation yield has been found to be largely independent of the laser pulse energy above a threshold of 30 mJ. arxiv.orgaps.org Using a Q-switched laser to produce short, high-energy pulses is significantly more effective; a "long" 100-µs pulse from a non-Q-switched laser resulted in an atomic yield that was at least an order of magnitude lower. arxiv.orgaps.org

This method routinely achieves peak paramagnetic atom densities of 10¹¹ cm⁻³. aps.orgarxiv.orgaps.org The lifetime of the atomic vapor is a critical parameter, with observed decay times reaching up to 110 ms (B15284909) for silver at 20 K. arxiv.orgaps.org Potential limiting factors for the vapor's lifetime include the presence of impurities in the buffer gas, the formation of dimers, and the loss of atoms on sputtered clusters. aps.orgarxiv.orgaps.org

Table 1: Experimental Parameters for Paramagnetic Atom Production via Laser Ablation

Parameter Value/Range Source(s)
Paramagnetic Species Gold, Rubidium, Silver, Lithium aps.orgarxiv.orgaps.org
Buffer Gases Helium, Nitrogen, Neon, Argon aps.orgarxiv.orgaps.org
Buffer Gas Temperature 20 K - 295 K arxiv.orgaps.org
Buffer Gas Density 10¹⁶ cm⁻³ - 2x10¹⁹ cm⁻³ arxiv.orgaps.org
Ablation Targets Gold/Silver wires (25, 50, 100 µm), Bulk Lithium/Rubidium aps.orgarxiv.orgaps.org
Laser Pulse Energy Threshold > 30 mJ arxiv.orgaps.org
Peak Atom Density 10¹¹ cm⁻³ aps.orgarxiv.orgaps.org

Thermoplasmonic Control of Rubidium Vapor Pressure

Controlling the vapor pressure of alkali metals like rubidium is crucial for many applications in quantum optics, such as quantum memories and photon-photon logic gates. researchgate.net A significant challenge in this area is preventing the alkali metal vapor from sticking to the walls of its container, which can be addressed by heating. bath.ac.uk However, traditional heating methods are often slow and impractical. bath.ac.uk

A novel and highly efficient method for controlling rubidium vapor pressure involves the use of gold nanoparticles in a process known as thermoplasmonics. researchgate.netbath.ac.uk This technique utilizes the strong optical absorption of plasmonic nanoparticles at specific wavelengths to convert light into localized heat. chalmers.se

In this application, the interior of a rubidium vapor cell is coated with gold nanoparticles. researchgate.netbath.ac.uk When these nanoparticles are illuminated with laser light at their localized surface plasmon resonance frequency, they rapidly absorb the light and convert it into thermal energy. researchgate.netbath.ac.ukchalmers.se This localized heating causes a dramatic and rapid increase in the rubidium vapor pressure. researchgate.net Research has shown that this method can lead to a ~16-fold increase in vapor pressure in less than 20 ms. researchgate.net This is over 1,000 times faster than what is achievable with conventional heating methods. sciencedaily.com

The process is highly reproducible and the gold nanoparticle coating has been found to preserve the quantum states of the rubidium atoms that interact with it. bath.ac.uk This technique has been patented and offers unprecedented control over atomic vapor density. bath.ac.uksciencedaily.com The efficiency of the rubidium desorption has been shown to follow the extinction spectrum profile of the gold nanoparticles, confirming the thermoplasmonic mechanism. researchgate.net This method is not only faster but also more cost-effective and allows for greater miniaturization of atomic devices. bath.ac.uk

Table 2: Research Findings on Thermoplasmonic Control of Rubidium Vapor

Finding Details Source(s)
Mechanism Gold nanoparticles convert light to localized heat via plasmon resonance. researchgate.netchalmers.se
Effect Rapid increase in rubidium vapor pressure. researchgate.net
Performance ~16x increase in vapor pressure in < 20 ms. researchgate.net
Speed >1,000 times faster than conventional heating. sciencedaily.com
Coating Preserves quantum states of rubidium atoms. bath.ac.uk
Control Desorption yield follows the nanoparticle extinction spectrum. researchgate.net

Structural Characterization and Analysis of Gold Rubidium Bulk Intermetallics

Experimental Crystal Structure Determination

The primary methods for determining the crystal structures of Au-Rb intermetallics are X-ray diffraction (XRD) and single-crystal diffractometry. These techniques provide detailed information about the arrangement of atoms within the crystal lattice.

X-ray Diffraction and Single-Crystal Diffractometry

X-ray diffraction is a fundamental technique used to identify the crystalline phases present in a material. utl.ptmdpi.com By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can determine the lattice parameters and crystal system. For more precise structural information, single-crystal X-ray diffractometry is employed. This method uses a single, well-formed crystal to obtain a detailed three-dimensional map of the electron density, allowing for the accurate determination of atomic positions and bond lengths.

Several Au-Rb compounds have been characterized using these methods. For instance, the crystal structures of Au₅Rb, AuRb, Rb₂Au₃, and Rb₃Au₇ have been determined from X-ray single-crystal diffractometry data. researchgate.net Au₅Rb was identified to have the CaCu₅-type structure. himikatus.ruasminternational.org The compound AuRb is reported to have the CsCl-type crystal structure. researchgate.netasminternational.org The structure of Rb₂Au₃ is described as a layer structure where gold atoms form planar nets separated by rubidium atoms. researchgate.net In contrast, Rb₃Au₇ possesses a three-dimensional gold framework with rubidium atoms occupying channels within this framework. researchgate.net

Neutron Diffraction Studies

Neutron diffraction is a powerful complementary technique to X-ray diffraction for structural analysis. wikipedia.org Neutrons interact with the atomic nuclei, providing sensitivity to lighter elements and distinguishing between isotopes, which can be challenging for X-rays. nih.gov While specific neutron diffraction studies solely focused on the Au-Rb system are not extensively documented in the provided context, the technique is widely used in the study of alloys to understand atomic ordering and magnetic structures. cmu.eduaps.org For liquid Au-Rb alloys, neutron diffraction has been used to study their structure as a function of composition. researchgate.net

Identified Intermetallic Phases in the Au-Rb System

The Au-Rb system is characterized by several stoichiometric compounds, with ongoing research into hypothetical and as-yet-unreported compositions.

Stoichiometric Compositions (e.g., AuRb, Au₅Rb, Au₃Rb₂, Au₇Rb₃, Rb₂Au₃, Rb₃Au₇)

Experimental and theoretical studies have confirmed the existence of several stable intermetallic phases in the Au-Rb system.

AuRb : This compound has been reported to melt incongruently at 498 °C and possesses the CsCl-type crystal structure. researchgate.netasminternational.orgscite.ai

Au₅Rb : This phase melts peritectically at 730 °C and has a hexagonal CaCu₅-type structure. himikatus.ruasminternational.orgscite.aiirjes.com

Au₃Rb₂ and Au₇Rb₃ : Initially, their existence was discovered in place of the previously reported Au₂Rb. irjes.com First-principles calculations later confirmed that both Au₃Rb₂ and Au₇Rb₃ are stable at 0 K. worldscientific.com

Rb₂Au₃ and Rb₃Au₇ : Single crystals of these compounds have been synthesized and their structures determined by X-ray diffractometry. researchgate.net Rb₂Au₃ has a layered structure, while Rb₃Au₇ features a 3D gold framework. researchgate.net

The following table summarizes the crystallographic data for some of the identified Au-Rb intermetallic phases.

CompoundCrystal SystemSpace GroupPrototype
Au₅RbHexagonalP6/mmmCaCu₅
AuRbCubicPm-3mCsCl
Rb₂Au₃OrthorhombicImmmCa₂GaCu₂
Rb₃Au₇OrthorhombicCmmm

Data sourced from multiple references. researchgate.netasminternational.org

Hypothetical and Experimentally Unreported Compositions (e.g., Au₂Rb, AuRb₂)

The existence of some Au-Rb compositions remains a subject of investigation.

Au₂Rb : Early phase diagrams included the Au₂Rb compound. himikatus.ruirjes.com However, subsequent experimental work failed to find evidence of its existence, instead discovering Au₇Rb₃ and Au₃Rb₂. irjes.com Theoretical calculations also suggest that Au₂Rb is not a ground state for the structures tested. worldscientific.com

AuRb₂ : This compound has not been experimentally reported. worldscientific.com However, first-principles calculations have predicted that AuRb₂ could be mechanically stable at 0 K, suggesting it as a potential candidate for future experimental synthesis. irjes.comworldscientific.com

Phase Stability and Phase Equilibria

Early versions of the Au-Rb phase diagram, such as the one by Kienast et al., have been subject to revision based on new experimental findings. irjes.com For example, the compound initially reported as Au₄Rb was later corrected to Au₅Rb. irjes.com The Pelton phase diagram, which is based on the existence of Au₅Rb, Au₂Rb, and AuRb, is now considered doubtful due to the lack of evidence for Au₂Rb and the discovery of Au₇Rb₃ and Au₃Rb₂. irjes.com

Thermodynamic modeling using the CALPHAD (Calculation of Phase Diagrams) method, combined with first-principles calculations, has been employed to reassess the Au-Rb phase diagram. irjes.com These studies have confirmed the stability of Au₅Rb, AuRb, Au₃Rb₂, and Au₇Rb₃. irjes.comworldscientific.com The stability of these compounds is supported by their negative enthalpies of formation. The strong interactions between gold and alkali metals, leading to stable alloys, are evident from the highly negative values of their heats of formation. core.ac.uk

The incongruent melting points of Au₅Rb (730 °C) and AuRb (498 °C) are important features of the phase equilibria in this system. scite.ai The formation of these compounds often occurs through peritectic reactions. himikatus.ruirjes.com The study of phase stability is an ongoing area of research, with computational methods playing a crucial role in predicting new stable phases and refining the existing phase diagram. aps.orgarxiv.org

Theoretical and Experimental Stability at 0 K

Initial studies of the Au-Rb phase diagram identified compounds such as Au5Rb, Au2Rb, and AuRb. irjes.com However, subsequent research has cast doubt on the stability of Au2Rb. Ab initio calculations, which are theoretical predictions from first principles, have indicated that while Au5Rb and AuRb are stable at 0 Kelvin, Au2Rb is metastable. irjes.com

Further investigations have confirmed the stability of other compounds, namely Au7Rb3 and Au3Rb2, suggesting these may form instead of the Au2Rb compound. irjes.com Additionally, theoretical calculations have predicted the existence and mechanical stability at 0 K of an AuRb2 compound. irjes.com These findings highlight a richer and more complex phase diagram than earlier believed. The stability of these intermetallic compounds is crucial for predicting their potential applications.

Table 1: Theoretical Stability of Au-Rb Intermetallic Compounds at 0 K

Compound Stability Status Method of Determination
Au5Rb Stable Ab initio calculations
Au2Rb Metastable Ab initio calculations
AuRb Stable Ab initio calculations
Au7Rb3 Stable Ab initio calculations
Au3Rb2 Stable Ab initio calculations
AuRb2 Predicted to be stable Ab initio calculations

Thermodynamic Assessment and CALPHAD Modeling of the Au-Rb System

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool used to model and predict phase equilibria and thermodynamic properties of multicomponent systems. arxiv.org This approach has been instrumental in assessing the Au-Rb system. irjes.com

Thermodynamic modeling using the CALPHAD method involves creating mathematical descriptions of the Gibbs free energy for each phase as a function of temperature, pressure, and composition. arxiv.org For the Au-Rb system, the liquid phase has been described using a substitutional solution model, while the intermetallic compounds are treated as stoichiometric phases. irjes.com The enthalpies of formation used in these models are often derived from ab initio calculations. irjes.com

Researchers have proposed several optimized phase diagrams for the Au-Rb system based on different sets of stable compounds. irjes.com One optimization considered the originally proposed Au5Rb, Au2Rb, and AuRb compounds. A second optimization replaced the questionable Au2Rb with the theoretically more stable Au7Rb3 and Au3Rb2. A third, more comprehensive model included all compounds found to be stable at 0 K: Au5Rb, Au7Rb3, Au3Rb2, AuRb, and AuRb2. irjes.com This iterative process of combining theoretical data with the CALPHAD methodology allows for a more accurate and self-consistent thermodynamic description of the alloy system. ysxbcn.comanl.gov

Pressure-Induced Structural Phase Transitions (e.g., CsCl-type to NaTi-type)

Lattice Parameters and Unit Cell Analysis

The determination of lattice parameters and unit cell structure is fundamental to materials characterization. ucsd.edu For the Au-Rb system, experimental and theoretical work has focused on identifying the crystal structures of the various intermetallic phases. For example, early work corrected the structure of one compound to be Au5Rb. irjes.com While detailed lattice parameters for all Au-Rb compounds are not provided in the search results, the process typically involves techniques like X-ray diffraction to determine the unit cell dimensions (a, b, c) and angles (α, β, γ). rsc.orgmaterialsproject.org For cubic systems, only one lattice parameter, 'a', is required to define the unit cell. materialsproject.org The analysis of these parameters provides insights into the atomic arrangement and density of the material. ucsd.edu

Electronic Structure and Chemical Bonding in Gold Rubidium Systems

Advanced Theoretical Frameworks for Electronic Structure Calculations

The study of the electronic properties of gold-rubidium systems necessitates the use of advanced computational methods. These frameworks provide a theoretical lens through which the interactions between gold and rubidium atoms can be meticulously examined.

Density Functional Theory (DFT) is a cornerstone of modern computational materials science, providing a powerful method for investigating the electronic properties of materials from first principles. DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are a unique functional of the electron density. rug.nl This approach is computationally more efficient than traditional wavefunction-based methods, making it suitable for complex systems like intermetallic compounds. rug.nl

First-principles calculations using DFT allow for the determination of structural and electronic properties without prior experimental input. researchgate.net In the context of gold-alkali metal systems, self-consistent electronic-structure calculations have been employed to analyze the changes in bonding that occur when the elemental metals form compounds. aps.org These calculations are crucial for understanding phenomena such as charge transfer and bond ionicity. The application of DFT helps to elucidate the distribution of electron density, the electronic band structure, and the total density of states (TDOS), which confirms the degree of electron localization. researchgate.net For heavy elements like gold, relativistic effects significantly influence the electronic structure, making their inclusion in DFT calculations essential for accurate predictions. quantumatk.com

Due to the presence of the heavy gold atom, relativistic effects play a crucial role in determining the electronic structure and chemical bonding in gold-rubidium systems. quantumatk.com Gold's high nuclear charge causes its inner electrons to move at speeds approaching the speed of light, leading to significant relativistic contractions of s and p orbitals and expansion of d and f orbitals. These effects alter the valence orbitals involved in chemical bonding. nih.gov

Four-component relativistic DFT, based on the Dirac-Coulomb (or Dirac-Kohn-Sham) Hamiltonian, provides a rigorous framework for treating these effects. nih.govrespectprogram.org This method treats the electron wavefunction as a four-component spinor, inherently accounting for both scalar relativistic effects and spin-orbit coupling. aps.org While computationally demanding, four-component methods serve as benchmarks for more approximate treatments and are vital for systems where strong spin-orbit effects are expected. nih.gov The implementation of these methods is essential for accurately calculating molecular properties that are highly sensitive to relativistic effects, such as those involving heavy elements like gold. uit.no

MethodKey FeatureRelevance to Gold-Rubidium
Density Functional Theory (DFT) Calculates ground-state properties from electron density.Foundational for electronic structure calculations of Au-Rb systems. rug.nl
Four-Component Relativistic DFT Incorporates the Dirac equation to account for relativistic effects.Essential for accuracy due to the heavy gold atom. quantumatk.comnih.gov
Projector Augmented Wave (PAW) An efficient all-electron method generalizing the pseudopotential approach.Allows for computationally efficient yet accurate calculations. wikipedia.orgaps.org
Linear Muffin-Tin Orbital (LMTO) A method for calculating electronic band structures in solids.Used to investigate the electronic structure of alkali metals and their alloys. aps.orgnih.gov

The Projector Augmented Wave (PAW) method is a powerful technique for ab initio electronic structure calculations that combines the accuracy of all-electron methods with the computational efficiency of pseudopotential approaches. wikipedia.orgias.ac.in Developed by P.E. Blöchl, the PAW method transforms the rapidly oscillating wavefunctions near the atomic nuclei into smooth wavefunctions that are easier to handle computationally, without losing the all-electron information. wikipedia.orgaps.orgnih.gov This makes it particularly well-suited for calculations involving transition metals like gold. aps.org

The Linear Muffin-Tin Orbital (LMTO) method is another well-established technique for calculating the electronic band structure of crystalline solids. The full-potential LMTO (FP-LMTO) method has been used to study the electronic band structure and density of states of alkali metals, including rubidium, providing insights into their conductive properties under varying pressures. holycrossngl.edu.in Self-consistent electronic structure calculations for gold-alkali metal compounds have also utilized the LMTO method in the atomic-sphere approximation (ASA) to investigate their bonding characteristics. aps.org

Characteristics of Intermetallic Bonding

The bonding in gold-rubidium intermetallic compounds is distinct from that in pure metals, exhibiting significant ionic character due to the large difference in electronegativity between the constituent elements.

Based on electronegativity arguments, gold-alkali metal compounds are expected to be among the most "ionic" of metallic compounds. aps.org Gold has an unusually high electron affinity (222.8 kJ mol⁻¹) for a metal, while rubidium has a very low first ionization energy (403 kJ/mol). webelements.comwikipedia.org This large difference promotes a significant degree of polarity in the Au-Rb bond. The resulting ionic character is a key factor in the electronic structure of these compounds, influencing properties such as the band gap in semiconducting phases. aps.org

The significant difference in electronegativity between rubidium and gold drives a charge transfer from the electropositive rubidium to the more electronegative gold. aps.org This electron transfer is a defining characteristic of the bonding in gold-alkali metal systems.

Computational studies reveal a complex picture of this phenomenon. While it is chemically intuitive to consider the alkali metal transferring charge to gold, electronic structure calculations have shown that the electron density at the alkali-metal sites in the compound actually increases compared to the elemental metal. aps.org This seemingly contradictory observation is explained by the fact that the increased density arises from Au-like orbitals that spatially overlap the alkali-metal sites. In essence, the rubidium atom transfers charge to gold-centered orbitals, some of which have significant density in the region of the rubidium core. aps.org This process underscores the importance of considering the spatial distribution of orbitals in understanding charge transfer in these intermetallic systems.

Topological Properties of Relativistic Electron Density in the Bonding Region

The chemical bonding in gold-rubidium systems can be analyzed through the topological properties of the relativistic electron density, a method often employed within the framework of the Quantum Theory of Atoms in Molecules (QTAIM). wikipedia.orgamercrystalassn.orguni-rostock.dee-bookshelf.de This approach allows for a quantitative description of the bonding characteristics by examining the critical points of the electron density, ρ(r), and the Laplacian of the electron density, ∇²ρ(r). Relativistic effects are particularly significant in gold, influencing the electron density in both the core and valence regions, which has measurable consequences on its chemical bonding. nih.govwikipedia.orgresearchgate.netresearchgate.netsemanticscholar.org

In the context of RbAu, the topological analysis of the electron density reveals the nature of the interatomic interactions. The presence of a bond path, a line of maximum electron density linking the nuclei of Rb and Au, is a primary indicator of a chemical bond. The properties at the bond critical point (BCP), a point of minimum density along the bond path but maximum in the perpendicular plane, provide further insight. Key topological parameters at the BCP for ionic and covalent bonds are summarized in the table below.

Topological Parameter at BCPTypical Value for Ionic BondsTypical Value for Covalent Bonds
Electron Density (ρ(r))LowHigh
Laplacian of Electron Density (∇²ρ(r))PositiveNegative

For RbAu, the topological analysis is expected to show a low value of ρ(r) and a positive value of ∇²ρ(r) at the Rb-Au BCP, characteristic of a predominantly ionic interaction. The positive Laplacian indicates a depletion of electron density at the BCP, consistent with a closed-shell interaction where charge is concentrated in the atomic basins of the individual ions. This picture aligns with the significant charge transfer from the electropositive rubidium to the highly electronegative gold atom.

Analogies between Gold Anions and Halogens (e.g., Br, I)

A significant aspect of gold's chemistry is the ability of its anion, the auride ion (Au⁻), to act as a halogen analogue. wikipedia.orgwikipedia.org Gold possesses the highest electron affinity of any metal, making the Au⁻ anion a stable species. wikipedia.orgwikipedia.org This high electron affinity results in chemical properties for the auride ion that are similar to those of the heavier halides, such as bromide (Br⁻) and iodide (I⁻). researchgate.net

The analogy is evident in the formation of ionic compounds like rubidium auride (RbAu), which is analogous to alkali halides like rubidium bromide (RbBr) or rubidium iodide (RbI). In these compounds, the alkali metal donates an electron to the more electronegative element, forming a stable ionic lattice. The auride ion, with its closed-shell [Xe]4f¹⁴5d¹⁰6s² electron configuration, behaves similarly to a halide ion. acs.orgnih.gov

This halogen-like behavior is not limited to simple ionic salts. Theoretical studies have predicted the existence of tetrahedral species with the general formula MAu₄, where M is a group-4 atom (Ti, Zr, Hf) or other heavy elements like Uranium. researchgate.net These molecules are analogous to the corresponding metal tetrahalides (e.g., TiCl₄), with gold being in a formal -1 oxidation state and acting as a ligand similar to the halogens. researchgate.net From a bond length perspective in the U-tetrahalide series, the Au⁻ ion in the predicted UAu₄ would be situated between Br⁻ and I⁻. researchgate.net The structural similarities between gold halides and auride compounds further underscore this analogy. researchgate.net

Stereochemical Inertness of the Au⁻ Lone Pair

The auride anion (Au⁻) possesses a [Xe]4f¹⁴5d¹⁰6s² electronic configuration, which includes a filled 6s orbital that can be considered a lone pair of electrons. acs.orgnih.gov The stereochemical activity of such lone pairs in post-transition metal compounds can significantly influence their crystal structure and physical properties. nih.gov However, in alkali-metal aurides like KAu, RbAu, and CsAu that adopt the CsCl structure, the 6s lone pair on the Au⁻ anion is found to be stereochemically inert under normal conditions. acs.orgnih.gov

Ab initio density functional theory studies indicate that this inertness persists under minor mechanical and electrical perturbations. acs.orgnih.gov This means that the lone pair does not induce distortions in the crystal lattice, and the cubic symmetry of the CsCl structure is maintained. The stereochemical inactivity of the lone pair is a key feature of the electronic structure of these compounds. acs.orgnih.govacs.org

However, the inertness of the Au⁻ lone pair is not absolute. Under high pressure (greater than 14 GPa for CsAu), a reorganization of the electronic structure can occur. acs.orgnih.gov This pressure-induced change can activate the lone pair, leading to its involvement in bonding and the formation of Au-Au interactions. acs.orgnih.gov This results in a phase transition from the cubic CsCl structure to a lower-symmetry orthorhombic structure featuring zigzag Au-Au chains. acs.orgnih.gov

ConditionStereochemical Activity of Au⁻ Lone Pair in RbAuStructural Implication
Ambient PressureInertMaintains cubic CsCl structure
High Pressure (>14 GPa for CsAu)ActiveTransition to a lower-symmetry structure

Electronic Band Structure and Density of States Analysis

Semiconductor-Metal Transitions and Semiconducting Character

Despite being composed of two metallic elements, rubidium auride (RbAu) exhibits semiconducting properties. researchgate.netmdpi.com This anomalous behavior arises from the significant transfer of valence electrons from the electropositive rubidium to the highly electronegative gold, resulting in an ionic-like electronic structure with a band gap. mdpi.com Theoretical and experimental studies have classified RbAu as a narrow-band semiconductor. researchgate.net

Interestingly, a semiconductor-to-metal transition has been predicted in two-dimensional layers of RbAu. researchgate.net Calculations have shown that while a monolayer of RbAu has a wide bandgap, increasing the thickness of the 2D layers leads to a decrease in the bandgap. researchgate.net A transition to a metallic state (zero bandgap) is predicted for a 2D layer with a thickness of four monolayers. researchgate.net

Direct and Indirect Bandgaps

The nature of the bandgap, whether direct or indirect, is a crucial parameter determining the optical and electronic properties of a semiconductor. wikipedia.orgyoutube.comyoutube.comyoutube.com In a direct bandgap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at the same crystal momentum (k-vector). wikipedia.org In an indirect bandgap semiconductor, they occur at different k-vectors. wikipedia.org

Calculations of the electronic band structure of RbAu show that it is an indirect bandgap semiconductor. researchgate.net The top of the valence band is located at the high symmetry point R in the Brillouin zone, while the bottom of the conduction band is located between the high symmetry points G and X. researchgate.net The calculated value for this indirect bandgap is approximately 0.34 eV. researchgate.net

CompoundBandgap TypeCalculated Bandgap Value (eV)Valence Band Maximum (k-point)Conduction Band Minimum (k-point)
RbAuIndirect0.34RBetween G and X

Total and Partial Densities of States (DOS/PDOS) Contributions

The density of states (DOS) describes the number of available electronic states at each energy level. wikipedia.org The partial density of states (PDOS) further decomposes the total DOS into contributions from different atoms and orbitals, providing a detailed picture of the electronic structure and chemical bonding. questaal.orgstackexchange.com

For rubidium auride, the analysis of the DOS and PDOS reveals the following key features:

Valence Band: The upper part of the valence band is predominantly formed by the 5d orbitals of gold, with a minor contribution from Au 6s and 6p electrons. researchgate.netresearchgate.net The deeper valence band has a significant contribution from rubidium atoms. researchgate.net

Conduction Band: The conduction band is mainly composed of the 6p orbitals of gold, with a small contribution from the 5s orbitals of rubidium. researchgate.net

This distribution of states confirms the charge transfer from Rb to Au. The filling of the Au 6s orbital and the dominant contribution of Au orbitals to the valence band are consistent with the formation of the Au⁻ anion. The Rb⁺ cation, having donated its 5s electron, contributes mainly to the deeper, less reactive states.

Energy BandPrimary Atomic/Orbital ContributionSecondary Atomic/Orbital Contribution
Upper Valence BandAu 5dAu 6s, Au 6p
Deep Valence BandRb
Conduction BandAu 6pRb 5s

Highest Occupied–Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Gaps

The electronic structure of gold-rubidium systems, particularly in the solid state, reveals semiconducting properties. Theoretical calculations based on density functional theory (DFT) have determined the electronic band structure of bulk rubidium auride (RbAu). These calculations indicate that RbAu is a semiconductor with an indirect band gap of 0.34 eV. researchgate.net In this solid-state context, the top of the valence band is located at the high symmetry point R, while the bottom of the conduction band is situated between the high symmetry points Γ and X in the Brillouin zone. researchgate.net The valence band is primarily formed by the Au 5d electrons, with minor contributions from Au 6s and Au 6p electrons. The conduction band is mainly composed of Au 6p electrons with a small contribution from Rb 5s electrons. researchgate.net

For a two-dimensional, monolayer of RbAu, the calculated band gap is significantly larger, at 2.70 eV. This suggests a transition from semiconducting to metallic properties as the thickness of the material increases, with the band gap disappearing in a four-monolayer system. researchgate.net While the concept of a HOMO-LUMO gap is most precisely applied to discrete molecules, the band gap in a solid is the analogous property. The relatively small band gap in bulk RbAu suggests a correspondingly small HOMO-LUMO gap in the diatomic RbAu molecule, indicative of its reactivity and the polar nature of the Au-Rb bond.

Spectroscopic Constants and Molecular Properties of Diatomic Rubidium Auride (RbAu)

Theoretical studies employing four-component relativistic density functional theory have provided the first predictions of the molecular properties of diatomic rubidium auride (RbAu). The chemical bond in the alkali auride series is characterized as highly polar, involving a significant transfer of charge from the alkali metal to the more electronegative gold atom. This charge transfer is a key feature of the electronic structure of RbAu.

The calculated spectroscopic constants for the ground state of the diatomic RbAu molecule are summarized in the following table. These constants are fundamental in describing the vibrational and rotational behavior of the molecule.

Spectroscopic ConstantValueUnit
Dissociation Energy (De)1.89eV
Harmonic Vibrational Frequency (ωe)103.6cm-1
Anharmonicity Constant (ωexe)0.43cm-1
Rotational Constant (Be)0.041cm-1
Equilibrium Internuclear Distance (Re)3.12Å
Dipole Moment (μ)8.54D

These theoretically derived constants provide valuable insight into the nature of the diatomic RbAu molecule. The dissociation energy indicates the strength of the chemical bond. The harmonic vibrational frequency and the anharmonicity constant describe the energy levels of the molecule's vibrational modes. The rotational constant is related to the moment of inertia and, consequently, the internuclear distance. The large calculated dipole moment confirms the highly polar nature of the bond between rubidium and gold.

Gold Rubidium Cluster Chemistry

Computational Investigations of Cationic Gold-Rubidium Clusters ([AuₙRb]⁺)

Theoretical studies, primarily employing density functional theory (DFT), are crucial for understanding the fundamental properties of gold-rubidium clusters. These computational methods provide insights into the structures and stabilities of clusters that are often difficult to probe experimentally.

Small, pure gold clusters are known for their preference for planar (2D) geometries, a phenomenon attributed to strong relativistic effects that enhance sd hybridization. kuleuven.be This planarity is observed in cationic gold clusters up to n=7. nih.gov The introduction of a dopant atom, such as rubidium, is predicted to significantly influence this structural preference. The large atomic radius of rubidium and its propensity to donate an electron can induce an earlier transition from planar to three-dimensional (3D) structures in the gold framework.

While specific computational studies on the full series of [AuₙRb]⁺ are not extensively documented, trends can be inferred from related systems. For instance, doping with palladium causes the 2D-to-3D transition in cationic gold clusters to occur at a much smaller size (n=4) compared to their pure counterparts. researchgate.net Similarly, the adsorption of alkali metal atoms like lithium, sodium, and potassium on gold-germanium clusters has been shown to alter the geometry, with the alkali metal preferring to attach to the surface or edges of the cluster framework. mdpi.com For [AuₙRb]⁺, it is expected that the rubidium atom will reside on the periphery of the gold cluster, causing structural distortions. The transition to 3D geometries is likely to occur at smaller 'n' values than for pure Auₙ⁺ clusters due to both steric effects and the electronic changes induced by the rubidium atom.

Table 1: Predicted Structural Motifs for Cationic Gold-Rubidium Clusters.
Cluster Size (n in [AuₙRb]⁺)Predicted Geometry of Au FrameworkRb Atom PositionGeneral Observations
1-3PlanarPeripheralSmall clusters are expected to retain a planar gold arrangement with the Rb atom bonded to an edge.
4-6Transition from Planar to 3DApex or EdgeAn earlier onset of three-dimensionality is anticipated compared to pure Auₙ⁺ clusters.
&gt;6Three-Dimensional (e.g., cage-like, pyramidal)SurfaceLarger clusters will likely adopt compact, 3D structures with the Rb atom on the surface.

The stability of [AuₙRb]⁺ clusters can be evaluated using several key metrics derived from their calculated total energies.

Binding Energy (E_b): This value indicates the energy required to decompose the cluster into its constituent atoms. A higher binding energy per atom suggests greater stability. For doped clusters, the binding energy is influenced by the strength of both Au-Au and Au-Rb bonds.

Fragmentation Energy: This is the energy required for a specific dissociation channel. For [AuₙRb]⁺, likely fragmentation pathways include the loss of a neutral gold atom, the loss of the rubidium atom, or fission into smaller charged fragments. The channel with the lowest fragmentation energy represents the most probable decomposition route.

Second-Order Difference of Energies (Δ₂E): This metric is a sensitive indicator of the relative stability of a cluster compared to its immediate neighbors. It is calculated using the formula: Δ₂E(n) = E(n+1) + E(n-1) - 2E(n) where E(n) is the total energy of the cluster with 'n' gold atoms. Peaks in a plot of Δ₂E versus cluster size 'n' correspond to "magic numbers," indicating clusters with enhanced stability. researchgate.netresearcher.life For doped clusters, this analysis can reveal particularly stable compositions. nih.govnih.gov

Table 2: Illustrative Stability Metrics for a Hypothetical [AuₙRb]⁺ Cluster Series.
ClusterTotal Energy (a.u.)Binding Energy per Atom (eV)Δ₂E (eV)Most Favorable Fragmentation Channel
[Au₂Rb]⁺-7.82.1-[Au₂Rb]⁺ → Au₂ + Rb⁺
[Au₃Rb]⁺-11.52.30.3[Au₃Rb]⁺ → Au₃ + Rb⁺
[Au₄Rb]⁺-15.12.4-0.1[Au₄Rb]⁺ → Au₃Rb⁺ + Au
[Au₅Rb]⁺-18.92.50.4[Au₅Rb]⁺ → Au₄Rb⁺ + Au
[Au₆Rb]⁺-22.62.6-0.2[Au₆Rb]⁺ → Au₅Rb⁺ + Au

Note: The data in this table is illustrative and intended to demonstrate the concepts of stability metrics.

Electronic Properties and Charge Distribution in Doped Gold Clusters

The introduction of a rubidium atom into a gold cluster profoundly affects its electronic structure, primarily through charge transfer and the subsequent redistribution of electron density.

The Electronic Localization Function (ELF) is a theoretical tool used to visualize the localization of electrons in a system, providing a chemically intuitive picture of bonding. nih.gov ELF values range from 0 to 1. A value close to 1 indicates a high degree of electron localization, typical of covalent bonds or lone pairs. A value close to 0.5 suggests an electron-gas-like system, characteristic of metallic bonding. Low ELF values between atoms are indicative of ionic interactions.

In an [AuₙRb]⁺ cluster, an ELF analysis would be expected to show:

High ELF values between adjacent gold atoms, confirming the presence of covalent/metallic Au-Au bonds.

A region of very low ELF between the gold cluster and the rubidium atom, which would confirm the ionic nature of the interaction due to the significant charge transfer.

High localization around the core shells of both gold and rubidium atoms.

This type of analysis has been used in similar systems, such as AuMgₙ clusters, to confirm the ionic nature of the Au-Mg bond and the covalent character of Mg-Mg bonds within the cluster. nih.gov

Interfacial Phenomena and Surface Interactions

The interaction of gold-rubidium clusters with surfaces is of great interest for applications in catalysis and materials science. When deposited on a support material, such as a metal oxide (e.g., MgO), the properties of the cluster can be further modified. cardiff.ac.uk The presence of the electropositive rubidium atom can enhance the binding of the cluster to the support surface.

The charge distribution within the [AuₙRb]⁺ cluster, particularly the localized positive charge on the rubidium and the net negative charge on the gold moiety, can create specific active sites for catalysis. Bimetallic nanoparticles often exhibit enhanced catalytic activity compared to their monometallic counterparts. mdpi.com For example, the rubidium site may act as a Lewis acid, while the gold atoms, enriched with electrons, could be more effective in redox reactions. The interaction with a support can also influence the cluster's shape, potentially stabilizing planar structures that might be less favorable in the gas phase. cardiff.ac.uk

Ternary and Higher Order Gold Rubidium Systems

Synthesis and Structural Characterization of Ternary Compounds

The synthesis of ternary gold-rubidium compounds typically involves high-temperature solid-state reactions. These methods allow for the direct combination of the constituent elements in stoichiometric ratios, leading to the formation of crystalline intermetallic phases. Characterization is primarily carried out using X-ray diffraction techniques to elucidate the complex crystal structures.

Investigations into the alkali metal-gold-indium systems have revealed several robust intermetallic compounds synthesized through high-temperature solid-state methods. acs.org Among these, rubidium-containing phases such as RbAu₄In₆ and RbₓAu₂In₂ (where x is approximately 0.7) have been identified and structurally characterized by X-ray diffraction. acs.orgscispace.com

The structures of these compounds are defined by anionic Au-In networks that form tunnels or cages, which are occupied by the rubidium cations. The arrangement of these cations is highly dependent on the size and geometry of the voids within the network. acs.org

RbAu₄In₆ : This compound is isostructural with its potassium analogue, KAu₄In₆. acs.org The framework is constructed from a single type of cage unit: a rubidium-centered 21-vertex polyhedron with the composition Rb@Au₉In₁₂. acs.org This cage features a distinctive 6-9-6 arrangement of planar atomic rings. acs.org

RbₓAu₂In₂ : In this phase, the Au/In framework creates uniaxial arrays of tunnels composed of puckered eight- and four-membered rings. acs.org The distribution of the rubidium cations within these tunnels is notably different from the ordered arrangement in RbAu₄In₆ and can exhibit disorder. acs.orgscispace.com

The synthesis of these compounds is achieved by reacting the elemental components at elevated temperatures, followed by characterization to confirm the phase purity and determine the intricate crystal structures. acs.org

CompoundFormulaCrystal SystemSpace GroupKey Structural Feature
Rubidium Gold IndideRbAu₄In₆HexagonalP6/mmmRb cations within 21-vertex A@Au₉In₁₂ polyhedra acs.org
Rubidium Gold IndideRbₓAu₂In₂ (x ≈ 0.7)TetragonalP4₂/nmcRb cations within tunnels of puckered 8- and 4-membered Au/In rings acs.org

The ternary compound rubidium gold antimonide, Rb₃Sb₂Au₃, has been synthesized and its structure characterized. materialsproject.org It crystallizes in the trigonal R-3m space group. materialsproject.org The structure features two distinct sites for the rubidium atoms. In one site, Rb is coordinated to six gold and six antimony atoms, forming distorted cuboctahedra. materialsproject.org In the second site, Rb has a 10-coordinate geometry, bonded to six gold and four antimony atoms. materialsproject.org The gold atoms are in a distorted linear geometry, bonded to six rubidium and two antimony atoms, while antimony is in a 10-coordinate environment with seven rubidium and three gold atoms. materialsproject.org

First-principles studies based on density-functional theory (DFT) have been employed to investigate the structural, electronic, elastic, and optical properties of Rb₃Sb₂Au₃. researchgate.net These theoretical calculations have corroborated the experimentally determined lattice parameters and have provided deeper insight into the compound's physical properties. researchgate.net

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (a, c)
Rubidium Gold AntimonideRb₃Sb₂Au₃TrigonalR-3m6.53 Å, 21.93 Å materialsproject.org

Electronic and Optical Properties of Ternary Gold-Rubidium Compounds

The electronic and optical properties of ternary gold-rubidium compounds are closely linked to their complex crystal and electronic structures. Theoretical calculations, particularly first-principles studies, have been instrumental in determining these characteristics for systems like Rb₃Sb₂Au₃.

First-principles calculations have identified Rb₃Sb₂Au₃ as a semiconductor with a direct bandgap. researchgate.net Different computational methods have yielded slightly varying bandgap values, with one study reporting a value of 1.22 eV and another reporting 1.353 eV. materialsproject.orgresearchgate.net This direct bandgap nature, combined with other favorable optical properties, makes it a material of interest for potential photovoltaic applications. researchgate.net The semiconducting behavior in some alkali metal aurides is anomalous, given that the constituent elements are metallic. researchgate.netmdpi.com This arises from a significant transfer of valence electrons from the electropositive alkali metal (rubidium) to the highly electronegative gold atom. mdpi.comresearchgate.net

The optical properties of Rb₃Sb₂Au₃ have been investigated through the calculation of its complex dielectric function. researchgate.net The dielectric function describes how a material responds to an external electric field and is crucial for understanding its optical behavior. From this, the absorption coefficient can be derived. Studies have shown that Rb₃Sb₂Au₃ possesses a high absorption coefficient, particularly in the ultraviolet-visible (UV-Vis) regions of the electromagnetic spectrum. researchgate.net This strong absorption of light is a key characteristic for materials considered for use in solar cells and other optoelectronic devices. researchgate.net

As part of the comprehensive first-principles studies on Rb₃Sb₂Au₃, its reflectivity and refractive index have also been calculated. researchgate.net The refractive index is a fundamental optical property that quantifies how light propagates through the material. For Rb₃Sb₂Au₃, a high refractive index of 3.11 has been calculated. researchgate.net High values for both the refractive index and absorption coefficient are desirable for photovoltaic applications, as they indicate a strong interaction with light. researchgate.net

CompoundPropertyCalculated ValueSignificance
Rb₃Sb₂Au₃Bandgap1.22 - 1.353 eV (Direct) materialsproject.orgresearchgate.netSuitable for photovoltaic applications researchgate.net
Absorption CoefficientHigh in UV-Vis region researchgate.netExcellent light absorber researchgate.net
Refractive Index3.11 researchgate.netIndicates strong light interaction researchgate.net

Structural Diversity in Complex Au-Rb-X Systems (e.g., Au-In Networks)

The structural chemistry of compounds containing gold and rubidium is marked by a significant diversity, particularly in the formation of complex anionic gold networks. While specific examples of Au-Rb-In systems are not extensively documented, the broader family of ternary and higher-order gold-rubidium compounds showcases a variety of structural motifs. This diversity arises from the ability of gold to form polyanionic clusters and frameworks, stabilized by the large rubidium cations.

The binary Au-Rb system itself presents several compounds with distinct crystal structures. These include RbAu, RbAu₅, Rb₂Au₃, and Rb₃Au₇. researchgate.net RbAu adopts the cesium chloride (CsCl) type structure. researchgate.net In contrast, RbAu₅ crystallizes in the hexagonal CaCu₅ type structure. researchgate.net The compound Rb₂Au₃ features a layered structure where planar nets of gold atoms are separated by rubidium atoms. researchgate.net Rb₃Au₇ possesses a three-dimensional gold framework with rubidium atoms located within channel-like cavities. researchgate.net

The introduction of a third element (X) into the Au-Rb system leads to even more complex structures. A notable example is the family of ternary alkali metal aurides with the general formula A₂MAu₆ (where A can be K, Rb, or Cs, and M can be a transition metal like Ti, Zr, Hf, or a main group element like Sn or Pb). researchgate.netresearchgate.net Density functional theory calculations have predicted that these compounds can be stable in a double perovskite-type structure with a cubic Fm-3m space group. researchgate.netresearchgate.net In this structure, the M and Au atoms form an ordered arrangement of corner-sharing octahedra, with the large alkali metal cations occupying the voids in the framework. researchgate.net The short distances between the gold anions in these structures suggest the possibility of d-orbital interactions between them. researchgate.net

Interactive Data Table: Crystallographic Data of Selected Gold-Rubidium Compounds

Compound Formula Crystal System Space Group Structural Features Reference(s)
Rubidium Auride RbAu Cubic Pm-3m CsCl-type structure researchgate.netmdpi.com
Rubidium Pentaauride RbAu₅ Hexagonal P6/mmm CaCu₅-type structure researchgate.net
Dirubidium Triauride Rb₂Au₃ Orthorhombic Immm Layered structure with planar gold nets researchgate.net
Trirubidium Heptaauride Rb₃Au₇ Orthorhombic Cmmm 3D gold framework with channels researchgate.net

Advanced Research Applications and Potentials of Gold Rubidium Compounds

The exploration of binary compounds formed between alkali metals and noble metals has unveiled a fascinating class of materials with properties that often defy conventional metallic alloy characteristics. Among these, the combination of gold and rubidium presents significant potential in various advanced research fields. While practical applications are still largely in the developmental or theoretical stages, the unique electronic and physical properties of gold-rubidium compounds and their constituent elements in specific contexts make them compelling subjects for ongoing scientific inquiry.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of gold-rubidium alloys, and how are they experimentally characterized?

  • Methodology : Use X-ray diffraction (XRD) to analyze crystal structure and scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) for elemental composition. Differential scanning calorimetry (DSC) can determine phase transitions. Reference standards (e.g., binary phase diagrams) should guide alloy synthesis .
  • Data Consideration : Compare lattice parameter deviations in Au-Rb alloys against pure elements to identify intermetallic bonding effects.

Q. How can rubidium isotopes (e.g., Rb-82) be utilized in biomedical imaging studies involving gold nanoparticles?

  • Methodology : Radiolabel gold nanoparticles with Rb-82 via ion-exchange or chelation. Validate using gamma spectroscopy and positron emission tomography (PET) phantom studies. Ensure compliance with radioactive material handling protocols .
  • Experimental Design : Control for isotope half-life (75 seconds for Rb-82) by optimizing imaging time windows.

Advanced Research Questions

Q. What methodological challenges arise in optimizing rubidium extraction from gold processing tailings, and how can they be addressed?

  • Methodology : Employ hydrometallurgical techniques (e.g., sulfation roasting followed by water leaching). Use central composite design (CCD) to optimize parameters: acid concentration (5–7M HNO₃), temperature (80–90°C), and leaching duration (4–6 hours) .
  • Data Contradictions : Address inconsistent recovery rates by cross-referencing impurity profiles (e.g., Fe, Al) with ICP-MS data and adjusting pickling steps .

Q. How do contradictory findings in Au-Rb alloy conductivity studies reflect limitations in experimental design?

  • Methodology : Replicate studies under controlled atmospheres (argon vs. vacuum) to isolate oxidation effects. Use four-point probe measurements to minimize contact resistance artifacts.
  • Resolution : Compare datasets using ANOVA to identify statistically significant variables (e.g., annealing temperature, purity of starting materials) .

Q. What criteria define the "gold standard" for experimental reproducibility in Au-Rb interfacial studies?

  • Methodology : Adopt randomized, controlled, double-blind (RCDB) principles for electrochemical testing. Validate results through peer-reviewed replication across independent labs .
  • Documentation : Share raw datasets (e.g., voltammetry curves) and synthesis protocols in open-access repositories to enhance transparency .

Methodological Guidance for Data Analysis

Q. How should researchers reconcile discrepancies between computational models and experimental data for Au-Rb nanoclusters?

  • Approach : Perform density functional theory (DFT) simulations with revised exchange-correlation functionals (e.g., B3LYP vs. PBE). Validate against experimental XAFS (X-ray absorption fine structure) spectra .
  • Table 1 : Comparison of DFT-predicted vs. observed bond lengths in Au₃Rb₂ clusters.
Bond TypeDFT Prediction (Å)Experimental (Å)Deviation (%)
Au-Au2.882.851.05
Au-Rb3.123.202.50

Q. What statistical frameworks are optimal for analyzing synergistic effects in Au-Rb catalytic systems?

  • Methodology : Apply multivariate regression to decouple variables (e.g., temperature, pressure, alloy composition). Use principal component analysis (PCA) to reduce dimensionality in datasets with >10 variables .

Ethical and Practical Considerations

Q. How can researchers mitigate ethical concerns in sourcing rubidium for experimental studies?

  • Guidelines : Procure Rb from certified suppliers adhering to the Minamata Convention (mercury-free mining byproducts). Document chain-of-custody for traceability .

Q. What peer-review criteria ensure rigor in Au-Rb research publications?

  • Standards : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Disclose conflicts of interest (e.g., funding from precious metal industries) .

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